molecular formula C13H19NO B1449939 [2-(Piperidin-4-ylmethyl)phenyl]methanol CAS No. 1783870-08-5

[2-(Piperidin-4-ylmethyl)phenyl]methanol

Cat. No. B1449939
CAS RN: 1783870-08-5
M. Wt: 205.3 g/mol
InChI Key: RKIBLNHEPZSCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethyl)phenylmethanol, also known as 2-PMPM, is a synthetic compound with a wide range of applications in research and industry. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol and other organic solvents. 2-PMPM has been used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances and flavors, and has been studied for its potential therapeutic effects in several areas.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can serve as a precursor in synthesizing a wide range of piperidine derivatives. These derivatives are used in the development of drugs with diverse pharmacological activities .

Pharmacological Applications

The piperidine moiety is a common feature in many drugs approved by the FDA. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be utilized to create compounds with potential anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Development of PROTACs

PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that target proteins for degradation. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be used as a semi-flexible linker in the development of PROTAC molecules, which have shown promise in targeting disease-related proteins .

Biological Activity Studies

This compound can be used in the biological evaluation of new drugs. Its piperidine structure is significant in the discovery of drugs with various biological activities. Researchers can use it to synthesize and test new compounds for a range of biological effects .

Antioxidant Properties

Piperidine derivatives exhibit antioxidant properties. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” could be investigated for its ability to inhibit or suppress free radicals, contributing to the development of antioxidant therapies .

Neuropharmacological Research

Due to the piperidine core’s relevance in neuroactive drugs, “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be a valuable compound in the synthesis of agents that may affect neurological pathways and treat various mental health disorders .

properties

IUPAC Name

[2-(piperidin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIBLNHEPZSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Piperidin-4-ylmethyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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